molecular formula C25H29BrNOP B1433624 (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide CAS No. 1201226-16-5

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide

Cat. No. B1433624
M. Wt: 470.4 g/mol
InChI Key: AGIMDSXEQYKHQU-UHFFFAOYSA-N
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Description

Triphenylphosphonium compounds are often used in the field of medicinal chemistry due to their ability to target mitochondria . They are effective in delivering drugs and probes to the mitochondria because of their lipophilic character, which allows them to readily cross membranes, and their large cationic radius, which enables mitochondrial uptake due to the mitochondria’s negative membrane potential .


Synthesis Analysis

The synthesis of triphenylphosphonium compounds often involves the use of para-substituted triphenylphosphine . For example, one method involves dissolving para-substituted triphenylphosphine in toluene, adding 1-bromobutane, and stirring the reaction at a specific temperature for a specific time under a reflux condenser .


Molecular Structure Analysis

The molecular structure of triphenylphosphonium compounds is characterized by a phosphonium ion (P+) attached to three phenyl rings . Structural modifications to the phenyl rings can affect the properties of the compound. For instance, decreasing the electron density on the phosphorus atom can prevent the dissipation of the mitochondrial membrane potential .

Scientific Research Applications

Analytical Chemistry Applications

(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), a derivative, serves as a precolumn derivatization reagent for amino acid analysis in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). It enhances the detection sensitivity for amino acids significantly, allowing for sub-femtomole level detection. This sensitivity boost (approximately 500-fold for derivatized amino acids) aids in the high-efficiency analysis of biological samples, showcasing the compound's utility in sensitive analytical applications (Inagaki & Toyo’oka, 2012).

Organic Synthesis Enhancements

In organic chemistry, derivatives of triphenylphosphonium bromide, including those related to "(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide," are utilized in various synthesis reactions. They play crucial roles in the formation of novel compounds through reactions such as the Wittig reaction, offering pathways to synthesize complex molecules. For instance, the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate via Wittig reaction demonstrates the utility of these derivatives in constructing molecules with potential biological activity (Vostrikov et al., 2010).

Material Science and Nanotechnology

Triphenylphosphonium derivatives are also applied in material science, particularly in the synthesis and modification of nanoparticles and dendrimers. For example, the surface conjugation of triphenylphosphonium to poly(amidoamine) dendrimers targets these dendrimers to mitochondria, indicating potential applications in targeted drug delivery and imaging within biological systems. This modification enhances the dendrimers' cellular uptake and mitochondrial targeting, suggesting its utility in designing more effective therapeutic agents (Biswas et al., 2012).

Safety And Hazards

Safety data sheets for similar compounds, such as ethyltriphenylphosphonium bromide, suggest that these compounds may be toxic if swallowed and can cause serious eye irritation . They may also form combustible dust concentrations in air .

Future Directions

Future research on triphenylphosphonium compounds is likely to focus on their potential use in treating diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, metabolic diseases, and cancer . There is also interest in developing new triphenylphosphonium-based compounds with improved properties .

properties

IUPAC Name

[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMDSXEQYKHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide

Synthesis routes and methods

Procedure details

Triphenylphosphine (2.88 g, 11 mmol, 1.1 eq.) was added to a solution of 5-bromo-N-ethylpentanamide 95 (2.08 g, 10 mmol, 1 eq.) in MeCN (5 ml) and the mixture was stirred for 14 h at 80° C. The mixture was allowed to cool to r.t. and concentrated under vacuum. The residue was added dropwise into Et2O (100 ml) and stirred vigorously for 10 min. The resulting solid was filtered, washed with Et2O (2×10 ml) and dissolved in CH2Cl2 (15 ml). This solution was then added dropwise into Et2O (200 ml) and stirred for 10 min. Solids were filtered, washed with Et2O (2×10 ml) and dried under high vacuum to give the title product 96 as a white powder (3.87 g, 82%).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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